

A Technical Guide to the Fundamental Chemical Properties of 2-Phenoxynicotinic Acid

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Compound of Interest

Compound Name: 2-Phenoxynicotinic acid

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Introduction

2-Phenoxynicotinic acid is a heterocyclic aromatic compound that belongs to the class of pyridinecarboxylic acids. Its structure, featuring a phenoxy group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 3-position, makes it a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is recognized as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Pranoprofen.[1] Understanding its core chemical properties is crucial for its synthesis, purification, and the development of new chemical entities. This guide provides a comprehensive overview of the fundamental chemical properties of **2-phenoxynicotinic acid**, detailed experimental protocols for their determination, and visualizations of its synthetic pathway.

Core Chemical Properties

The fundamental physicochemical properties of **2-phenoxynicotinic acid** are summarized in the table below. These parameters are essential for predicting its behavior in chemical reactions and biological systems.

Property	Value	Source
IUPAC Name	2-phenoxy pyridine-3-carboxylic acid	[2]
Synonyms	2-Phenoxy-3-pyridinecarboxylic acid	[1][2]
CAS Number	35620-71-4	[2]
Chemical Formula	C ₁₂ H ₉ NO ₃	[2]
Molecular Weight	215.20 g/mol	[1]
Melting Point	172-175 °C	[3]
Boiling Point	355.48 °C (rough estimate)	[3]
pKa	2.80 ± 0.10 (Predicted)	
logP	2.2 (Computed)	[1]
Appearance	White to off-white solid	
Solubility	While specific quantitative data is limited, related compounds like nicotinic acid show solubility in water and various organic solvents such as ethanol and DMSO.[4][5] The solubility of 2-phenoxy nicotinic acid is expected to be influenced by the phenoxy group, likely increasing its solubility in less polar organic solvents compared to nicotinic acid.	

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-phenoxy nicotinic acid**'s key properties are outlined below.

Synthesis Protocol: Nucleophilic Aromatic Substitution

2-Phenoxynicotinic acid is commonly synthesized via a nucleophilic aromatic substitution reaction. A prevalent method involves the reaction of 2-chloronicotinic acid with a phenolate.^[6]^[7]^[8]

Materials:

- 2-Chloronicotinic acid
- Phenol
- Potassium Carbonate (K_2CO_3) or other suitable base
- Solvent (e.g., Dimethylformamide - DMF)
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous sodium sulfate (Na_2SO_4) for drying
- Deionized water

Procedure:

- In a round-bottom flask, dissolve phenol in a suitable solvent such as DMF.
- Add a base, such as potassium carbonate, to the solution to generate the phenoxide nucleophile.
- Add 2-chloronicotinic acid to the reaction mixture.
- Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).^[9]
- Once the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
- Collect the precipitate by filtration and wash with cold water.
- For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
- Dry the purified **2-phenoxy nicotinic acid** under vacuum.

pKa Determination: Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Materials:

- **2-Phenoxy nicotinic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water (carbon dioxide-free)
- pH meter with a combination glass electrode
- Burette
- Stir plate and stir bar

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Accurately weigh a sample of **2-phenoxy nicotinic acid** and dissolve it in a known volume of deionized water. A co-solvent may be used if solubility is low, but this will affect the apparent pKa.
- Place the solution in a beaker with a stir bar and immerse the pH electrode.

- Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration past the equivalence point.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

LogP Determination: Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Materials:

- **2-Phenoxynicotinic acid**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
- Vortex mixer or shaker

Procedure:

- Prepare pre-saturated solvents by mixing n-octanol and water, shaking vigorously, and allowing the phases to separate.
- Prepare a stock solution of **2-phenoxynicotinic acid** in either the aqueous or organic phase.

- Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.
- Shake the funnel for a sufficient amount of time (e.g., 1-2 hours) to allow for equilibrium to be reached.
- Allow the two phases to separate completely.
- Carefully collect samples from both the n-octanol and aqueous layers.
- Determine the concentration of **2-phenoxynicotinic acid** in each phase using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient ($\text{LogP} = \log_{10}(\text{P})$).

Visualization of Synthetic Pathway

While specific signaling pathways for **2-phenoxynicotinic acid** are not well-documented, its role as a synthetic intermediate is significant. The following diagram illustrates a common synthetic route to **2-phenoxynicotinic acid** and its subsequent use in the synthesis of other derivatives.



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Caption: Synthetic pathway of **2-phenoxynicotinic acid** and its role as a precursor.

Biological Context and Significance

While direct biological activity or specific signaling pathway interactions for **2-phenoxynicotinic acid** are not extensively documented, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, such as GPR109A, which are involved in lipid metabolism.^[10] However, its primary significance in the pharmaceutical industry lies in its role as a key building block. It serves as an intermediate in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs and other potential therapeutic agents.^{[6][7]} For instance, derivatives of nicotinic acid have been explored for a wide range of biological activities, underscoring the importance of **2-phenoxynicotinic acid** as a scaffold for developing new drugs.

Conclusion

2-Phenoxynicotinic acid is a compound with well-defined physicochemical properties that make it a versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its core chemical characteristics, standardized protocols for their experimental determination, and a visualization of its synthetic utility. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, facilitating the effective use of **2-phenoxynicotinic acid** in the creation of novel therapeutic agents.

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